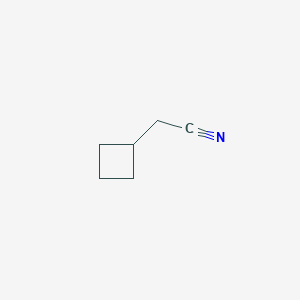
2-(Cyclohexyloxy)nicotinonitrile
Descripción general
Descripción
2-(Cyclohexyloxy)nicotinonitrile (2-CHON) is an organic compound with a molecular formula of C10H14N2O. It is a derivative of the organic compound nicotinonitrile and is commonly used as a synthetic intermediate in organic synthesis. 2-CHON is a colorless liquid at room temperature and has a low vapor pressure. It is insoluble in water, but soluble in many organic solvents such as ethanol and dimethyl sulfoxide. 2-CHON is known to be a versatile reagent for the synthesis of heterocyclic compounds and has been used in various scientific and industrial applications.
Aplicaciones Científicas De Investigación
Sonochemical Synthesis
Cyclohexene is efficiently epoxidized by the R-CN/H2O2 system under ultrasonic irradiation. Different nitriles, potentially including structures related to 2-(Cyclohexyloxy)nicotinonitrile, can be used to generate in situ the oxidizing peroxycarboximidic acids. This method highlights the reduction of organic solvent quantities and their replacement by water, showcasing a green chemistry approach (Braghiroli, Barboza, & Serra, 2006).
Antibacterial Activity
Nicotinonitrile derivatives have been synthesized and evaluated for their antibacterial activity. A study demonstrated that nicotinonitrile-linked hybrids showed equipotent efficacy to ciprofloxacin against Staphylococcus aureus and Enterococcus faecalis strains, suggesting potential applications in combating resistant bacterial strains (Mekky & Sanad, 2022).
Catalysis and Material Science
The development of catalysts and materials for selective oxidation and hydrogenation processes is another significant area of application. For instance, Pd nanoparticles supported on mesoporous graphitic carbon nitride have shown high activity and selectivity for the hydrogenation of phenol to cyclohexanone, an important intermediate in the manufacture of polyamides (Wang, Yao, Li, Su, & Antonietti, 2011). Similarly, graphene sheet/polymeric carbon nitride nanocomposites have been used as metal-free catalysts to activate O2 for the selective oxidation of saturated hydrocarbons, offering a sustainable approach to chemical synthesis (Li, Chen, Wang, Sun, & Antonietti, 2011).
Synthetic Chemistry
In synthetic chemistry, the versatility of nicotinonitrile derivatives allows for the construction of complex molecules, such as fused 2-amino- and 2-alkylthionicotinonitriles, under microwave irradiation. This process is beneficial for rapid and automated synthesis of target compounds, offering a platform for the development of novel pharmaceuticals and materials (Krasavin, Sapegin, & Dorogov, 2015).
Propiedades
IUPAC Name |
2-cyclohexyloxypyridine-3-carbonitrile | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H14N2O/c13-9-10-5-4-8-14-12(10)15-11-6-2-1-3-7-11/h4-5,8,11H,1-3,6-7H2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
VVMPGKGYTJRBCO-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CCC(CC1)OC2=C(C=CC=N2)C#N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H14N2O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID30640897 | |
| Record name | 2-(Cyclohexyloxy)pyridine-3-carbonitrile | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID30640897 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
202.25 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
2-(Cyclohexyloxy)nicotinonitrile | |
CAS RN |
1016812-22-8 | |
| Record name | 2-(Cyclohexyloxy)pyridine-3-carbonitrile | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID30640897 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.









![Trimethyl[3-(triethoxysilyl)propyl]ammonium Chloride](/img/structure/B1593216.png)





![5,7-Dimethyl-[1,2,4]triazolo[1,5-a]pyrimidine-2-carbaldehyde](/img/structure/B1593226.png)
